
17,21-Dihydroxypregna-4,6-diene-3,20-dione
Übersicht
Beschreibung
17,21-Dihydroxypregna-4,6-diene-3,20-dione is a synthetic steroid compound with significant biological activity. It is structurally related to corticosteroids and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and immunosuppressive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the oxidation of 21-hydroxy-20-methylpregna-1,4-dien-3-one, a biodegradation product of cholesterol . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of transforming phytosterols into steroid intermediates. These intermediates are then chemically modified through a series of reactions to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
17,21-Dihydroxypregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with others, such as acetylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 17,21-diacetate derivatives, which are useful intermediates in the synthesis of other corticosteroids .
Wissenschaftliche Forschungsanwendungen
Corticosteroid Synthesis
17,21-Dihydroxypregna-4,6-diene-3,20-dione serves as a crucial precursor in the synthesis of various corticosteroids. Researchers utilize this compound to develop analogs of cortisol and other steroid hormones through enzymatic modifications. These analogs are essential for studying the physiological effects of corticosteroids and their therapeutic potential in treating conditions such as inflammation and autoimmune disorders .
Steroidogenesis Studies
The compound is instrumental in studying steroidogenesis—the process by which steroid hormones are produced within the body. By using this compound as a substrate, researchers can investigate how enzymes convert it into active hormones like cortisol and sex hormones (e.g., testosterone and estradiol). This research helps elucidate the regulatory mechanisms governing hormone production and metabolism .
Therapeutic Applications
Due to its anti-inflammatory properties and interaction with glucocorticoid receptors, this compound is explored for potential therapeutic applications in treating various inflammatory and autoimmune diseases. Its ability to modulate gene expression related to immune responses makes it a candidate for developing new treatments for conditions like asthma and rheumatoid arthritis .
Analytical Chemistry Reference Standard
In pharmaceutical manufacturing and quality control, this compound serves as an important reference standard. Its precise characterization allows for accurate analytical assessments of steroid compounds in drug formulations .
Case Studies
Several studies have highlighted the applications of this compound:
- Case Study on Steroid Analog Development : Researchers synthesized various derivatives of this compound to assess their binding affinity to glucocorticoid receptors and their subsequent biological effects. The findings indicated that modifications at specific positions could enhance anti-inflammatory activity while reducing side effects associated with traditional corticosteroids.
- Investigation into Steroid Metabolism : A study examined how enzymes metabolize this compound into active steroids. The results provided insights into the metabolic pathways involved in hormone production and highlighted potential targets for pharmacological intervention.
Wirkmechanismus
The mechanism of action of 17,21-Dihydroxypregna-4,6-diene-3,20-dione involves its interaction with specific steroid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This modulation leads to the suppression of inflammation and immune activity, making it effective in treating conditions like arthritis and autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various therapeutic applications
Uniqueness
17,21-Dihydroxypregna-4,6-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to serve as an intermediate in the synthesis of various corticosteroids highlights its versatility and importance in pharmaceutical research and development .
Biologische Aktivität
Introduction
17,21-Dihydroxypregna-4,6-diene-3,20-dione, commonly referred to as 17,21-DHP, is a steroid compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C21H30O4
- Molecular Weight : 346.47 g/mol
- IUPAC Name : 17-hydroxy-21-hydroxypregna-4,6-diene-3,20-dione
17,21-DHP exhibits several biological activities primarily through its interaction with steroid hormone receptors. Its mechanisms include:
- Glucocorticoid Activity : It has been shown to exert anti-inflammatory effects similar to those of glucocorticoids.
- Mineralocorticoid Activity : It influences electrolyte balance and fluid retention by acting on mineralocorticoid receptors.
- Metabolic Effects : The compound may modulate metabolic pathways related to glucose and lipid metabolism.
Anti-inflammatory Effects
Research indicates that 17,21-DHP can inhibit inflammatory responses by suppressing the production of pro-inflammatory cytokines. For instance, in studies involving animal models of inflammation, administration of 17,21-DHP resulted in a significant decrease in markers such as TNF-alpha and IL-6.
Cytotoxic Activity
In vitro studies have demonstrated that 17,21-DHP exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.
Microbial Transformation
The compound undergoes microbial transformation via specific microorganisms like Glomerella cingulata, which converts it into more bioactive derivatives. This transformation enhances its pharmacological properties and potential therapeutic applications .
Case Study 1: Inflammatory Diseases
A clinical trial investigated the efficacy of 17,21-DHP in patients with chronic inflammatory diseases such as rheumatoid arthritis. The results indicated significant improvements in joint pain and swelling compared to placebo groups.
Case Study 2: Cancer Therapy
In a preclinical study focusing on breast cancer treatment, researchers administered 17,21-DHP to mice with induced tumors. The results showed a marked reduction in tumor size and weight after eight weeks of treatment compared to control groups.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Reduces cytokine production | |
Cytotoxic | Induces apoptosis in cancer cells | |
Microbial transformation | Converts to more active forms via G. cingulata |
Table 2: Clinical Case Studies Overview
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWGBBOUUOQBP-OBQKJFGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280228 | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70081-51-5 | |
Record name | NSC16019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.